molecular formula C9H14FNO3 B581990 tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate CAS No. 845894-03-3

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Cat. No. B581990
CAS RN: 845894-03-3
M. Wt: 203.213
InChI Key: HPHVNLXMQXEDFX-UHFFFAOYSA-N
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Description

“tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H14FNO3 . It is used in the field of drug discovery and has physicochemical properties useful in this process .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate” is 203.21 g/mol . The InChI string is InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 . The Canonical SMILES string is CC(C)(C)OC(=O)N1CC(C(=O)C1)F .


Physical And Chemical Properties Analysis

“tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate” has a molecular weight of 203.21 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 259 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 2 rotatable bond count .

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

The metabolism of compounds structurally similar to tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate has been studied, particularly focusing on enzymatic C-demethylation processes. For instance, an in vitro investigation revealed the formation of several metabolites, including a C-demethylated metabolite (M4), through enzymatic actions in rat liver microsomes. The study emphasized the influence of oxadiazole ring resonance stabilization on nonenzymatic decarboxylation processes (Yoo et al., 2008).

Supramolecular Chemistry and Crystal Structure Analysis

Research into the supramolecular chemistry of 3-oxopyrrolidine derivatives, including tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, has been conducted. This includes the study of their crystal structures and the influence of weak intermolecular interactions on their supramolecular arrangements. Despite lacking traditional hydrogen bond donor and acceptor systems, these compounds form unique supramolecular assemblies through various weak interactions, as evidenced by detailed investigations through crystal structure analysis and Hirshfeld surface analysis (Samipillai et al., 2016).

Synthetic Applications in Medicinal Chemistry

The compound tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, or analogs thereof, has been used as a key intermediate in the synthesis of various biologically active molecules. For example, an efficient synthesis method was developed for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones. These intermediates have been utilized in creating novel macrocyclic Tyk2 inhibitors, indicating their importance in medicinal chemistry for drug discovery (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHVNLXMQXEDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669803
Record name tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

CAS RN

845894-03-3
Record name tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-fluoro-4-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cool down a suspension of Dess Martin periodinane (279 mg, 0.65 mmol) in dry dichloromethane (1 mL) under nitrogen with an ice bath and add a solution of trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (90 mg, 0.44 mmol) in dry dichloromethane (1 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give 3-fluoro-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester which may be used without further purification. Characteristic peaks in the NMR include the proton alpha to the fluorine atom (5.01, 1H, ddd, J=51.52, 7.54, 7.25 Hz).
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two

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